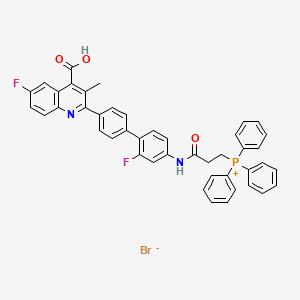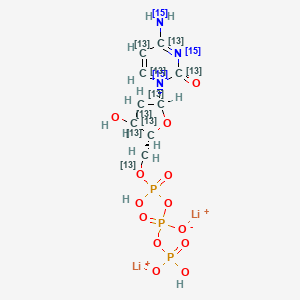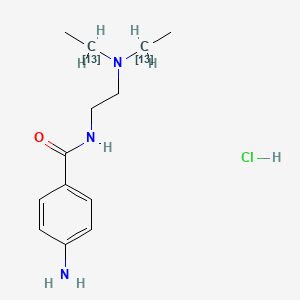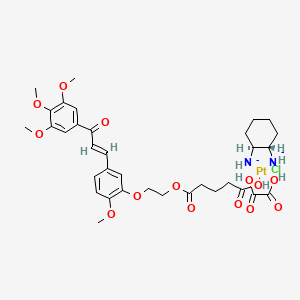
Multi-target Pt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Multi-target platinum compounds are a class of chemical compounds that have gained significant attention in recent years due to their ability to interact with multiple biological targets simultaneously. These compounds are particularly valuable in the field of medicinal chemistry, where they are being explored for their potential to treat complex diseases such as cancer, which often involve multiple pathways and targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of multi-target platinum compounds typically involves the coordination of platinum with various ligands. One common method is the reaction of platinum salts with organic ligands under controlled conditions. For example, platinum(II) chloride can be reacted with ligands such as amines or phosphines in the presence of a base to form the desired complex .
Industrial Production Methods
Industrial production of multi-target platinum compounds often involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Multi-target platinum compounds can undergo various types of chemical reactions, including:
Oxidation: Platinum compounds can be oxidized to higher oxidation states, which can alter their reactivity and biological activity.
Substitution: Ligands in platinum complexes can be substituted with other ligands, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in the reactions of multi-target platinum compounds include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands like amines, phosphines, and carboxylates. Reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific ligands and conditions used. For example, oxidation of platinum(II) complexes can yield platinum(IV) complexes, while substitution reactions can produce a wide range of platinum-ligand complexes with varying biological activities .
Applications De Recherche Scientifique
Multi-target platinum compounds have a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of multi-target platinum compounds involves their ability to interact with multiple molecular targets within a biological system. This can include binding to DNA, proteins, and other cellular components, leading to the disruption of critical cellular processes. For example, platinum compounds can form cross-links with DNA, inhibiting replication and transcription, which is particularly useful in cancer treatment . Additionally, these compounds can interact with proteins involved in cell signaling pathways, further enhancing their therapeutic potential .
Comparaison Avec Des Composés Similaires
Multi-target platinum compounds are unique in their ability to interact with multiple targets simultaneously, which sets them apart from traditional single-target drugs. Similar compounds include other multi-target metal complexes, such as ruthenium and gold complexes, which also exhibit multi-target activity but may differ in their specific targets and mechanisms of action . The uniqueness of multi-target platinum compounds lies in their versatility and broad range of applications, making them valuable tools in both research and therapeutic settings .
List of Similar Compounds
- Ruthenium complexes
- Gold complexes
- Copper complexes
- Iron complexes
These compounds share the multi-target approach but differ in their specific chemical properties and biological activities .
Propriétés
Formule moléculaire |
C34H44ClN2O14Pt-2 |
|---|---|
Poids moléculaire |
935.3 g/mol |
Nom IUPAC |
[(1S,2S)-2-azanidylcyclohexyl]azanide;chloroplatinum;5-[2-[2-methoxy-5-[(E)-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-enyl]phenoxy]ethoxy]-5-oxopentanoic acid;oxalic acid |
InChI |
InChI=1S/C26H30O10.C6H12N2.C2H2O4.ClH.Pt/c1-31-20-11-9-17(14-21(20)35-12-13-36-25(30)7-5-6-24(28)29)8-10-19(27)18-15-22(32-2)26(34-4)23(16-18)33-3;7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;;/h8-11,14-16H,5-7,12-13H2,1-4H3,(H,28,29);5-8H,1-4H2;(H,3,4)(H,5,6);1H;/q;-2;;;+1/p-1/b10-8+;;;;/t;5-,6-;;;/m.0.../s1 |
Clé InChI |
CKSCPBUCOHQFOM-MODYJWQLSA-M |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=C(C(=C2)OC)OC)OC)OCCOC(=O)CCCC(=O)O.C1CC[C@@H]([C@H](C1)[NH-])[NH-].C(=O)(C(=O)O)O.Cl[Pt] |
SMILES canonique |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OCCOC(=O)CCCC(=O)O.C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)O)O.Cl[Pt] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


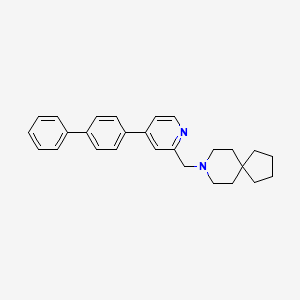
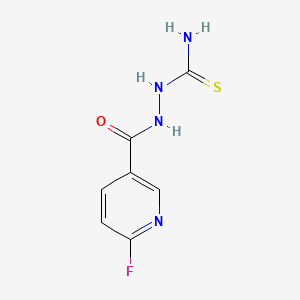
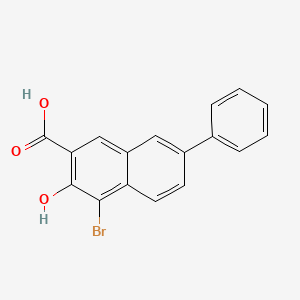


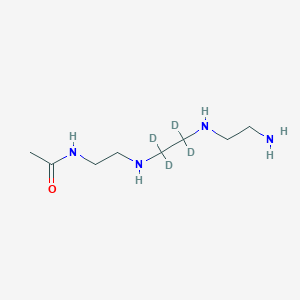

![disodium;(2S)-2-[[(6Z,15Z)-20-hydroxyicosa-6,15-dienoyl]amino]butanedioate](/img/structure/B12381464.png)


